
2-(Dichloromethoxy)-1,1,1-trifluoroethane
Overview
Description
Scientific Research Applications
Catalytic Cleavage
Xiaojun and Qing-Yun (2012) demonstrated the catalytic cleavage of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) using transition-metal catalysis. This process involved Ni(0) or Cu(0) catalytic systems, successfully producing 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with high yields (T. Xiaojun & Chen Qing-Yun, 2012).
Efficient Synthesis
Wang, Yang, and Xiang (2013) explored the efficient synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane, involving reductive dechlorination. Their method highlights a potential approach for industrial-scale production, beneficial in recycling and reusing waste materials from the production of similar compounds (Nong Wang, Lijuan Yang, & Shaoji Xiang, 2013).
Dielectric Constant Measurement
Goodwin and Morrison (1992) measured the dielectric constant of various compounds including 2-(difluoromethoxy)-1,1,1-trifluoroethane. Their work provides insights into the molecular polarizabilities of these compounds, which can be essential for understanding their physical properties and interactions (A. Goodwin & G. Morrison, 1992).
SRN1 Reactions Study
Tang and Chen (2015) studied the SRN1 reactions of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) with thiolates. This research contributes to understanding the intermediate stages in these reactions and can inform further applications in organic synthesis (Xiaojun Tang & Qing‐Yun Chen, 2015).
Pyrolysis Studies
Cadman, Day, and Trotman‐Dickenson (1971) conducted pyrolysis studies on alkyl fluorides, including 1,1,1-trifluoroethane, to understand their thermal decomposition. Their findings contribute to the broader knowledge of the behavior of such compounds under high-temperature conditions, which is crucial for various industrial applications (P. Cadman, M. Day, & A. Trotman‐Dickenson, 1971).
Heterogeneous Catalysis
Blanchard, Wendlinger, and Canesson (1990) studied heterogeneous catalytic reactions of chlorofluorocarbons, providing valuable insights into their reactions on different catalysts. This research is significant for understanding the chemical transformations of such compounds and their potential industrial applications (M. Blanchard, L. Wendlinger, & P. Canesson, 1990).
Mechanism of Action
Target of Action
The primary targets of Dichloromethyl 2,2,2-trifluoroethyl ether are not well-documented in the literature. This compound is structurally similar to other ether-based compounds, which often interact with various proteins and enzymes in the body. The specific targets for this compound remain to be identified .
Mode of Action
It’s known that ether-based compounds can interact with their targets through various mechanisms, such as altering protein conformation or modulating enzymatic activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dichloromethyl 2,2,2-trifluoroethyl ether are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .
properties
IUPAC Name |
2-(dichloromethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5)9-1-3(6,7)8/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRZXDVGXFLKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270559 | |
| Record name | 2-(Dichloromethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26644-86-0 | |
| Record name | 2-(Dichloromethoxy)-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dichloromethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



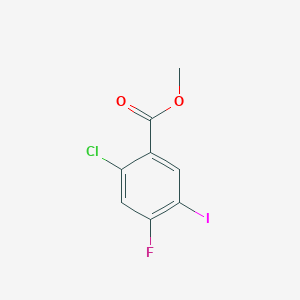
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)
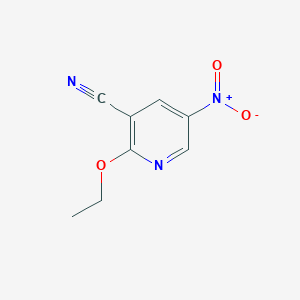
![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)
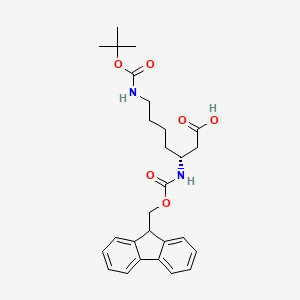
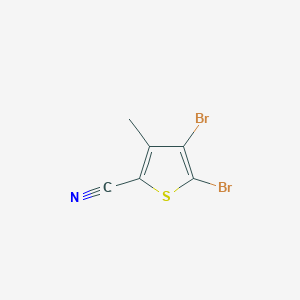
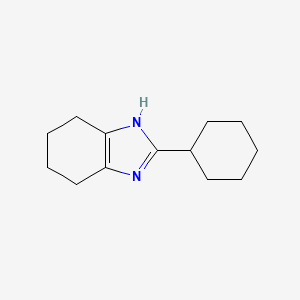
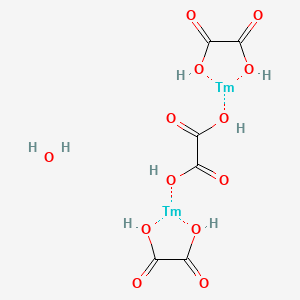

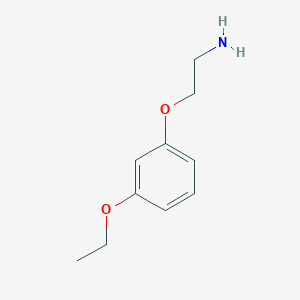
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)